
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with a propan-2-yl group and a tetrazole ring attached to the amide nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, 4-propan-2-ylphenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with an appropriate amine to form the amide.
Tetrazole Ring Introduction: The amide is then subjected to a cyclization reaction with sodium azide (NaN₃) and triethyl orthoformate to form the tetrazole ring.
Final Coupling: The tetrazole-containing amide is then coupled with an appropriate alkene under basic conditions to form the final this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and organometallic reagents.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-methylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group instead of a propan-2-yl group.
(E)-3-(4-propan-2-ylphenyl)-N-(2-methyltetrazol-5-yl)prop-2-enamide: Similar structure with a methyl group on the tetrazole ring.
Uniqueness
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide is unique due to the specific substitution pattern on the phenyl and tetrazole rings, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
593241-47-5 |
|---|---|
Formule moléculaire |
C16H21N5O |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
(E)-3-(4-propan-2-ylphenyl)-N-(2-propyltetrazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C16H21N5O/c1-4-11-21-19-16(18-20-21)17-15(22)10-7-13-5-8-14(9-6-13)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,17,19,22)/b10-7+ |
Clé InChI |
QCJUEJMVGGBOMK-JXMROGBWSA-N |
SMILES isomérique |
CCCN1N=C(N=N1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Solubilité |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
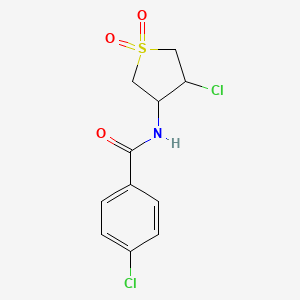
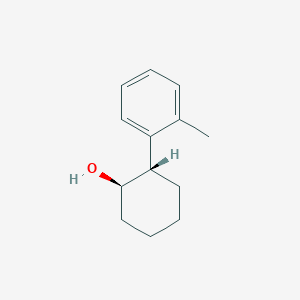
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
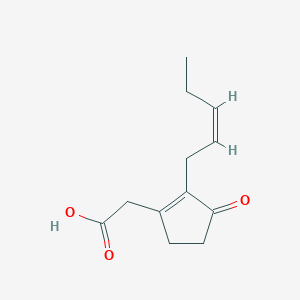
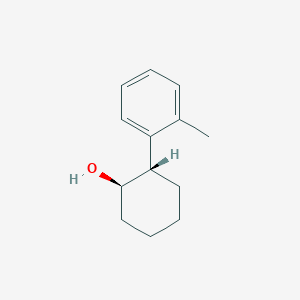
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

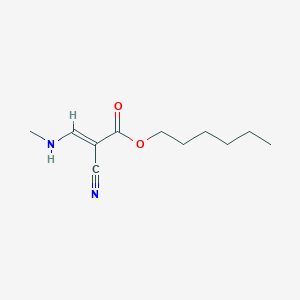

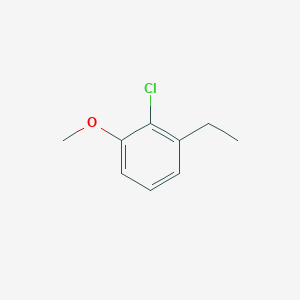
![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
